molecular formula C17H13N B1197909 2,6-Diphenylpyridine CAS No. 3558-69-8

2,6-Diphenylpyridine

Cat. No. B1197909
CAS RN: 3558-69-8
M. Wt: 231.29 g/mol
InChI Key: PJUOHDQXFNPPRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,6-Diphenylpyridine can be synthesized through various methods, including complexation with metals such as platinum(II) and palladium(II), which results in the formation of complexes with unique properties. For instance, it can form twofold-deprotonated terdentate ligands with Pt(II) and Pd(II), leading to complexes with adjacent five-membered metallocycles. Moreover, these complexes exhibit interesting photochemical and thermal reaction behaviors, such as the formation of stable Pt(IV) compounds and substituted this compound under specific conditions (Cornioley-Deuschel, Ward, & Zelewsky, 1988).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives reveals significant insights. For example, the crystal structure of this compound-4-carboxylic acid demonstrates the formation of centrosymmetric cyclic dimers and strong pi-pi stacking of aromatic rings, indicative of its solid-state organization and potential intermolecular interactions (Crispini & Neve, 2002).

Chemical Reactions and Properties

Chemical reactions involving this compound often result in the formation of complexes with notable properties. For example, its reaction with organogold(III) chemistry highlights its use as a tridentate [C∧N∧C] dianionic ligand, leading to the synthesis of mono- and binuclear cyclometalated gold(III) complexes with distinct molecular structures and absorption spectra (Wong, Cheung, Chan, & Che, 1998).

Physical Properties Analysis

The physical properties of this compound, such as its crystalline state and intermolecular interactions, are crucial for understanding its behavior in various conditions. The crystal and molecular structure studies provide valuable information on its geometry and interactions, which are essential for its chemical reactivity and potential applications (Chekhlov, 2005).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its molecular structure and the nature of its interactions with other compounds. Studies on its complexes, such as those with platinum(II), reveal the significance of π−π interactions and the luminescent properties of these complexes, which are pertinent to understanding the chemical behavior of this compound (Lu, Chan, Cheung, & Che, 2001).

Scientific Research Applications

  • Metal Complex Synthesis : It is used in synthesizing metal complexes, particularly with platinum. Cave, Alcock, and Rourke (1999) showed that 2,6-Diphenylpyridine can be metalated twice by potassium tetrachloroplatinate to yield a high-yield complex with a tridentate ligand (Cave, G., Alcock, N., & Rourke, J., 1999).

  • Chemosensor for Metal Ions : Zhang et al. (2017) designed a this compound-based receptor as a fluorescent “turn-on” chemosensor for selectively sensing Ag+ ions in aqueous media (Zhang, Y. et al., 2017).

  • Complex Formation with Platinum and Palladium : Cornioley-Deuschel, Ward, and Zelewsky (1988) explored its ability to form complexes with Pt(II) and Pd(II) as a terdentate ligand (Cornioley-Deuschel, C., Ward, T., & Zelewsky, A. V., 1988).

  • Electroluminescent Device Applications : Zuo et al. (2008) synthesized a this compound-based compound for use in organic light-emitting diodes, showcasing its application in electroluminescence (Zuo, J. et al., 2008).

  • Photopolymerization and Acid Generation Monitoring : Topa, Petko, Galek, and Ortyl (2020) found that this compound derivatives can act as fluorescent sensors for monitoring photopolymerization processes and determining the efficiencies of superacid generation by photoinitiators (Topa, M. et al., 2020).

  • Carotenoid Biosynthesis Inhibition : Babczinski, Heinemann, and Sandmann (1992) studied this compound derivatives' impact on carotenoid biosynthesis, noting their use as herbicidal inhibitors (Babczinski, P., Heinemann, U., & Sandmann, G., 1992).

  • pH-Dependent Fluorescence Sensing : Deng and Testa (1998) discovered its application in sensing pH-dependent processes in a hydrocarbon solvent, highlighting its potential in molecular fluorescence studies (Deng, F. & Testa, A. C., 1998).

Safety and Hazards

2,6-Diphenylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemical Analysis

Biochemical Properties

2,6-Diphenylpyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a tridentate ligand, forming stable complexes with metal ions. These complexes can influence the activity of metalloenzymes by either inhibiting or enhancing their catalytic functions. The interaction of this compound with biomolecules often involves coordination bonds, where the nitrogen atom in the pyridine ring and the phenyl groups participate in binding to metal centers .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound and its derivatives have demonstrated cytotoxic effects, potentially through the disruption of cellular redox balance and induction of apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. It can form coordination complexes with metal ions, which can then interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the nature of the complex formed. For instance, this compound can inhibit metalloenzymes by binding to their active sites and preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of the compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as hematological changes . Threshold effects have been observed, where a certain dosage level leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative metabolism, leading to the formation of hydroxylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, this compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues . Understanding these transport mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism. These localization patterns are essential for understanding the compound’s role in cellular processes.

properties

IUPAC Name

2,6-diphenylpyridine
Source PubChem
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InChI

InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJUOHDQXFNPPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=C3
Source PubChem
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Molecular Formula

C17H13N
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DSSTOX Substance ID

DTXSID7022209
Record name 2,6-Diphenylpyridine
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Molecular Weight

231.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2,6-Diphenylpyridine
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Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.00000132 [mmHg]
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CAS RN

3558-69-8
Record name 2,6-Diphenylpyridine
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Synthesis routes and methods

Procedure details

To a mixture of 600 mg (2.5 mmol) of 2,6-dibromopyridine in 15 mL of toluene was added a mixture of 150 mg (1.27 mmol) of phenylboronic acid in 5 mL of methanol, 86 mg (0.075 mmol) of Pd(PPh3)4 and 15 mL of 2 M Na2CO3. The mixture was refluxed overnight, cooled, extracted with ethyl acetate, dried and 2-bromo-6-phenylpyridine isolated chromatographically from unreacted 2,6-dibromopyridine and 2,6-diphenylpyridine.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
86 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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